4,7-二甲氧基-2,3-二氢-1H-茚满

描述

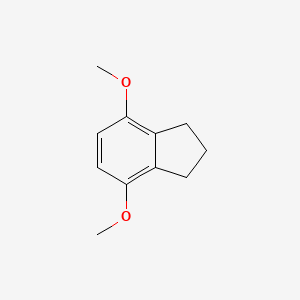

4,7-dimethoxy-2,3-dihydro-1H-indene, also known as 4,7-dimethoxyindane, is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The molecular structure of 4,7-dimethoxy-2,3-dihydro-1H-indene consists of an indene ring, which is a fused cyclopentene and benzene ring, with two methoxy (–OCH3) groups attached at the 4 and 7 positions .科学研究应用

合成应用

- 4,7-二甲氧基-2,3-二氢-1H-茚满已用于各种合成工艺。通过在氯仿中搅拌 4,7-二甲氧基-1-茚醇,开发了一种高效的合成方法,该方法也适用于其他富电子的苄醇 (Zhang, Thimmaiah, & Fang, 2007)。

- 它还参与了双烷基取代四茚满四氧杂[8]环的合成,该环可能对制造圆盘状液晶材料有用 (Mejlsøe & Christensen, 2014)。

化学稳定性和结构研究

- 4,7-二甲氧基-2,3-二氢-1H-茚满的烷氧基取代衍生物,如 5,6-二甲氧基-1,3-二苯基茚-2-酮,与缺乏甲氧基取代基的衍生物相比,显示出更高的稳定性,这对于各种化学应用至关重要 (Bradshaw, Jones, & Nongrum, 1991)。

- 2,3-二氢-1H-茚满及其衍生物的分子结构和振动研究已得到广泛分析,提供了对其反应性和稳定性的见解 (Prasad et al., 2010)。

有机化学中的应用

- 该化合物已通过 X 射线晶体学和核磁共振波谱进行研究,为有机化学研究提供了有价值的信息 (Li, Lundquist, & Stomberg, 1996)。

- 它的衍生物,如 2,3-二甲氧基-2,3-二甲基-1,4-二噁烷,可用作 [4+2] 环加成反应中的前体,产生在合成生物学重要材料中很有用的功能化环己烯衍生物 (Shimizu et al., 2021)。

腐蚀抑制和聚合

- 与 4,7-二甲氧基-2,3-二氢-1H-茚满相关的茚满酮衍生物已被研究作为低碳钢的缓蚀剂,表现出很高的缓蚀效率 (Saady et al., 2018)。

- 茚满(一种相关化合物)的手性锆衍生物已被合成并用于乙烯和丙烯的聚合,证明了该化合物在聚合物化学中的潜力 (Bandy et al., 1991)。

作用机制

Target of Action

4,7-Dimethoxyindane, also known as RDS-127, primarily targets dopamine receptors , specifically the D2-like receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system .

Mode of Action

RDS-127 acts as an agonist at the D2-like receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. In addition to its dopaminergic effects, RDS-127 also exhibits some serotonin and adrenergic agonist effects , as well as some anticholinergic action .

Biochemical Pathways

Upon activation of the D2-like receptors, RDS-127 influences several biochemical pathways. It inhibits the accumulation of dopa in the caudate nucleus and olfactory tubercle, a process associated with the regulation of dopamine levels .

Pharmacokinetics

Its potent and long-lasting effects suggest good bioavailability and efficient distribution within the body .

Result of Action

The activation of D2-like receptors by RDS-127 leads to various physiological effects. It produces both anorectic (appetite-suppressing) and pro-sexual effects in animal studies . Additionally, it has been found to decrease the firing of neurons in the pars compacta of the substantia nigra, a region of the brain involved in movement and reward .

属性

IUPAC Name |

4,7-dimethoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXQSUNVYKGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292999 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-05-9 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。